Cas no 777940-46-2 (2(1H)-Pyridinone, 3-iodo-6-methyl-)

2(1H)-Pyridinone, 3-iodo-6-methyl- structure
777940-46-2 structure
Product Name:2(1H)-Pyridinone, 3-iodo-6-methyl-
CAS No:777940-46-2
MF:C6H6INO
MW:235.022413730621
CID:1789066
PubChem ID:22181670
Update Time:2025-11-01

2(1H)-Pyridinone, 3-iodo-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 3-iodo-6-methyl-
    • 777940-46-2
    • SDUDNSIHVKMDIN-UHFFFAOYSA-N
    • 3-iodo-6-methylpyridin-2(1H)-one
    • 3-Iodo-6-methyl-2(1H)-pyridinone
    • SCHEMBL5861892
    • 3-iodo-6-methyl-1h-pyridin-2-one
    • 3-Iodo-6-methylpyridin-2-ol
    • DB-105610
    • Inchi: 1S/C6H6INO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9)
    • InChI Key: SDUDNSIHVKMDIN-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C)NC1=O

Computed Properties

  • Exact Mass: 234.94941g/mol
  • Monoisotopic Mass: 234.94941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 29.1Ų

2(1H)-Pyridinone, 3-iodo-6-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024000619-250mg
2-Hydroxy-3-iodo-6-methylpyridine
777940-46-2 97%
250mg
$748.00 2023-09-01
Alichem
A024000619-500mg
2-Hydroxy-3-iodo-6-methylpyridine
777940-46-2 97%
500mg
$999.60 2023-09-01
Alichem
A024000619-1g
2-Hydroxy-3-iodo-6-methylpyridine
777940-46-2 97%
1g
$1612.80 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742526-100mg
3-Iodo-6-methylpyridin-2(1h)-one
777940-46-2 98%
100mg
¥1039.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742526-250mg
3-Iodo-6-methylpyridin-2(1h)-one
777940-46-2 98%
250mg
¥1254.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1742526-1g
3-Iodo-6-methylpyridin-2(1h)-one
777940-46-2 98%
1g
¥3510.00 2024-07-28

Additional information on 2(1H)-Pyridinone, 3-iodo-6-methyl-

Comprehensive Overview of 2(1H)-Pyridinone, 3-iodo-6-methyl- (CAS No. 777940-46-2): Properties, Applications, and Research Insights

The compound 2(1H)-Pyridinone, 3-iodo-6-methyl- (CAS No. 777940-46-2) is a halogenated pyridinone derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. With the increasing demand for heterocyclic compounds in drug discovery, this molecule stands out for its potential as a building block in medicinal chemistry. Its iodo-substituted aromatic ring offers versatile reactivity, making it a valuable intermediate for Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions.

Recent studies highlight the growing interest in 3-iodo-6-methyl-2(1H)-pyridinone as a precursor for designing kinase inhibitors and antimicrobial agents. Researchers are particularly intrigued by its ability to modulate enzyme activity, a hot topic in the development of targeted therapies for chronic diseases. The compound's methyl group at the 6-position enhances its lipophilicity, which is critical for improving bioavailability—a key focus area in modern drug formulation.

From a synthetic chemistry perspective, CAS No. 777940-46-2 is often discussed in forums and publications related to organoiodine compounds. Its stability under various reaction conditions makes it a preferred choice for high-throughput screening libraries. Laboratories specializing in fragment-based drug design frequently utilize this compound due to its balanced molecular weight and hydrogen-bonding capacity, aligning with current trends in lead optimization strategies.

Environmental considerations have also brought 2(1H)-Pyridinone derivatives into the spotlight. Unlike some traditional halogenated compounds, this molecule exhibits favorable biodegradability profiles, addressing the pharmaceutical industry's push toward green chemistry. Analytical chemists are developing novel HPLC methods for its quantification, responding to the need for precise quality control in API manufacturing.

In material science applications, the 3-iodo substitution pattern enables interesting photophysical properties, with potential uses in organic electronics. This aligns with the surge in searches for small molecule semiconductors, as researchers explore alternatives to silicon-based materials. The compound's crystalline form has been characterized using X-ray diffraction, providing valuable data for structure-activity relationship studies.

Safety data sheets emphasize proper handling procedures for iodinated compounds, though 777940-46-2 is not classified under hazardous categories. Storage recommendations typically suggest protection from light to maintain stability—a detail frequently queried by laboratory technicians. Recent patent filings indicate growing IP activity around 6-methyl-2-pyridinone scaffolds, particularly in combination therapies for metabolic disorders.

The global market for fine chemicals containing this compound shows steady growth, driven by demand from contract research organizations. Suppliers often highlight its >98% purity grade, catering to stringent requirements of GMP-compliant synthesis. Academic purchasing trends reveal increased orders for 3-iodo-6-methyl-2(1H)-pyridinone by universities conducting catalysis research and metal-organic framework studies.

Emerging analytical techniques like LC-MS/MS have improved detection limits for this compound in complex matrices, supporting its application in metabolomics research. The scientific community continues to investigate its tautomeric behavior in different solvents—a subject of multiple recent publications in physical organic chemistry journals. These studies contribute to better understanding of prototropic equilibria in nitrogen-containing heterocycles.

With the rise of computational chemistry, molecular docking simulations increasingly feature 2(1H)-Pyridinone derivatives as ligands. The iodine atom in 777940-46-2 serves as an excellent heavy atom for X-ray crystallography studies of protein complexes. These applications position the compound at the intersection of structural biology and rational drug design, two rapidly evolving fields receiving substantial research funding.

Industrial scale-up processes for 3-iodo-6-methyl-2(1H)-pyridinone have been optimized to reduce process waste, reflecting the chemical industry's commitment to sustainable manufacturing. Technical bulletins often compare its reactivity with analogous bromo- and chloro-substituted pyridinones, helping chemists select appropriate intermediates for their synthetic routes. These comparative studies frequently appear in method development literature for named reactions.

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd